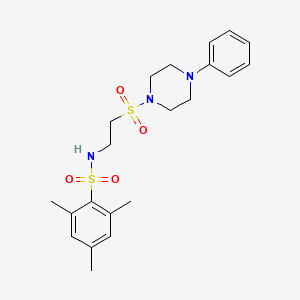

2,4,6-trimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,4,6-trimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide” has a molecular formula of C21H29N3O4S2. It has an average mass of 451.603 Da and a monoisotopic mass of 451.159943 Da .

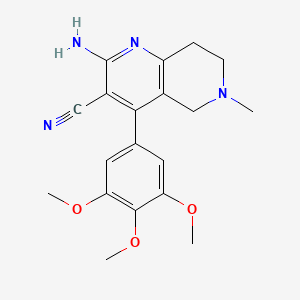

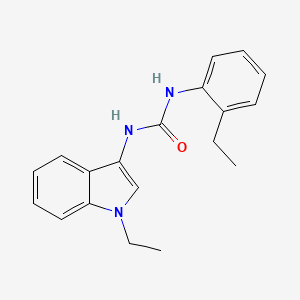

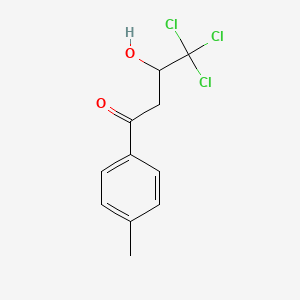

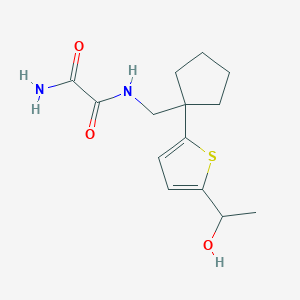

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a phenylpiperazine group, a benzenesulfonamide group, and three methyl groups attached to the benzene ring .Applications De Recherche Scientifique

Cytotoxicity and Antitumor Activity : A study by Gul et al. (2016) synthesized a series of benzenesulfonamides and tested them for cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives displayed interesting cytotoxic activities, indicating their relevance for antitumor activity studies (Gul et al., 2016).

Antiproliferative and Antitumoral Activity : Fortin et al. (2011) examined substituted phenyl benzenesulfonamides, finding that they exhibit antiproliferative activities at the nanomolar level against cancer cell lines, block cell cycle progression, and display antiangiogenic activities. These compounds are considered promising as anticancer agents (Fortin et al., 2011).

Chemical Nuclease Activity : Macías et al. (2006) reported on copper(II) complexes with sulfonamides derived from 2-picolylamine, which act as chemical nucleases. This highlights their potential in DNA cleavage and related biochemical applications (Macías et al., 2006).

Binding at Serotonin Receptors : A study by Sikazwe et al. (2006) investigated the binding of sulfonyl-containing compounds at human 5-HT6 serotonin receptors, providing insights into the pharmacological properties of these compounds (Sikazwe et al., 2006).

Antimicrobial Activity : Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds containing benzenesulfonamide and evaluated their antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).

Ethylene-Like Biological Activity in Plants : Oh et al. (2017) identified small molecules with ethylene-like biological activity in Arabidopsis, highlighting the potential of sulfonamide derivatives in plant biology and agriculture (Oh et al., 2017).

Synthetic Applications in Chemistry : Familoni (2002) discussed the vast possibilities inherent in arylsulfonamides, including their applications in heterocyclic synthesis and other chemical processes (Familoni, 2002).

Potential as Anti-Inflammatory Agents : A study by Hashimoto et al. (2002) synthesized benzenesulfonamide derivatives and evaluated them as selective cyclooxygenase-2 inhibitors, highlighting their potential in anti-inflammatory therapy (Hashimoto et al., 2002).

Genotoxic Potential in Yeast Cells : González-Álvarez et al. (2006) studied the genotoxic potential of N-(benzothiazolyl)sulfonamide copper(II) complexes on yeast cells, indicating their use in genetic studies (González-Álvarez et al., 2006).

Propriétés

IUPAC Name |

2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4S2/c1-17-15-18(2)21(19(3)16-17)30(27,28)22-9-14-29(25,26)24-12-10-23(11-13-24)20-7-5-4-6-8-20/h4-8,15-16,22H,9-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOJRHFZZWLOFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-trimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2430789.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2430793.png)

![2-((2-chlorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2430794.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one](/img/structure/B2430795.png)

![5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2430797.png)

![3'-(4-Fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2430799.png)

![(Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2430800.png)